
1-methylquinoline-2,4(1H,3H)-dione
Description
Historical Context and Discovery
The development of this compound emerges from the broader historical narrative of quinoline chemistry, which traces its origins to the pioneering work of Friedlieb Ferdinand Runge in 1834, who first extracted quinoline from coal tar and termed it "leukol" meaning "white oil" in Greek. The systematic exploration of quinoline derivatives gained momentum throughout the nineteenth and twentieth centuries, driven by their remarkable pharmacological properties and synthetic versatility. Charles Gerhardt's subsequent work in 1842, involving the dry distillation of quinine, strychnine, and cinchonine with potassium hydroxide, further established the foundation for quinoline derivative chemistry. The specific compound this compound was first documented in chemical databases with the assignment of Chemical Abstracts Service number 61469-95-2, marking its formal recognition within the scientific literature.
The historical significance of quinoline derivatives in medicinal chemistry cannot be overstated, with over 200 biologically active quinoline and quinazoline alkaloids having been identified in natural sources. This rich biological diversity provided the impetus for synthetic chemists to develop methodologies for accessing structurally related compounds, including this compound. The compound's discovery and subsequent characterization represent part of the systematic exploration of quinoline-based structures that began in earnest during the mid-twentieth century. The development of sophisticated synthetic methodologies, including the Combes quinoline synthesis, Conrad-Limpach synthesis, and Skraup synthesis, provided the chemical tools necessary for accessing increasingly complex quinoline derivatives.
The emergence of this compound as a compound of interest reflects the broader trend in heterocyclic chemistry toward the systematic exploration of substitution patterns and their effects on molecular properties. The compound's specific substitution pattern, featuring methylation at the nitrogen position and oxidation at positions 2 and 4, represents a carefully designed molecular architecture that emerged from decades of research into quinoline reactivity. The formal documentation of this compound in chemical databases occurred as part of the comprehensive cataloging efforts that began in the latter half of the twentieth century, coinciding with advances in analytical chemistry and structural determination techniques.
Significance in Heterocyclic Chemistry
Within the broader context of heterocyclic chemistry, this compound occupies a position of considerable importance due to its unique structural features and chemical reactivity profile. Heterocyclic compounds, characterized by the presence of atoms other than carbon within their ring systems, represent some of the most prevalent and significant molecules in both natural and synthetic chemistry. The quinoline scaffold, as a nitrogen-containing fused bicyclic system, exemplifies the fundamental principles that govern heterocyclic chemistry, including the influence of heteroatom incorporation on electronic distribution, reactivity patterns, and molecular properties.
The significance of this compound in heterocyclic chemistry extends beyond its individual properties to encompass its role as a representative member of the quinoline-2,4-dione family. These compounds demonstrate the profound impact that substitution patterns can have on molecular behavior, with the dual ketone functionalities creating unique electronic environments that influence both chemical reactivity and potential biological activity. The compound serves as an excellent example of how systematic structural modifications can be employed to tune molecular properties, a fundamental principle in modern drug design and materials science.
The compound's structural features make it particularly valuable for understanding the relationship between quinoline substitution patterns and chemical behavior. The presence of the methyl group at the nitrogen position introduces steric and electronic effects that distinguish it from the parent quinoline-2,4(1H,3H)-dione structure. This methylation pattern represents a common modification strategy in medicinal chemistry, where N-methylation is frequently employed to modulate pharmacological properties while maintaining core structural features. The systematic study of such modifications has contributed significantly to our understanding of structure-activity relationships in quinoline-based compounds.
Table 1: Comparative Analysis of Quinoline-2,4-dione Derivatives
Compound | Molecular Formula | Molecular Weight | Substitution Pattern | Key Structural Features |
---|---|---|---|---|
Quinoline-2,4(1H,3H)-dione | C₉H₇NO₂ | 161.16 g/mol | Unsubstituted | Parent structure with dual ketones |
This compound | C₁₀H₉NO₂ | 175.18 g/mol | N-methyl substitution | Enhanced lipophilicity and stability |
Classification within Quinoline Derivatives
The classification of this compound within the broader family of quinoline derivatives requires consideration of multiple structural and functional parameters. Quinoline derivatives can be systematically categorized based on their substitution patterns, oxidation states, and functional group arrangements, with each classification reflecting distinct chemical and biological properties. Within this comprehensive classification system, this compound belongs to the quinoline-2,4-dione subfamily, characterized by the presence of ketone functionalities at positions 2 and 4 of the quinoline ring system.
The compound's classification as a quinolone derivative places it within a therapeutically important category of heterocyclic compounds known for their diverse biological activities. Quinolones, broadly defined as quinoline derivatives containing one or more ketone functionalities, have demonstrated significant pharmacological potential across multiple therapeutic areas. The specific 2,4-dione substitution pattern of this compound distinguishes it from other quinolone subtypes, such as 4-quinolones or 2-quinolones, which feature different oxidation patterns and consequently exhibit distinct chemical and biological properties.
From a synthetic chemistry perspective, this compound can be classified as a heterocyclic diketone, a designation that reflects its potential participation in various organic transformations typical of carbonyl-containing compounds. This classification is particularly relevant for understanding the compound's reactivity profile and its utility as a synthetic intermediate. The presence of two ketone functionalities within the same molecular framework creates opportunities for diverse chemical transformations, including reduction reactions, condensation reactions, and cycloaddition processes.
The compound's classification within medicinal chemistry frameworks often emphasizes its relationship to pharmacologically active quinoline derivatives. While this compound itself may not possess direct therapeutic applications, its structural similarity to known bioactive compounds positions it as a valuable scaffold for drug discovery efforts. The systematic classification of such compounds facilitates the identification of structure-activity relationships and guides the design of new therapeutic agents based on established pharmacophore concepts.
Structural Characteristics and Nomenclature Systems
The structural characteristics of this compound reflect the sophisticated interplay between aromatic stability, heteroatom incorporation, and functional group positioning that defines modern heterocyclic design principles. The compound's molecular formula, C₁₀H₉NO₂, indicates a molecular weight of 175.18 g/mol and suggests a relatively compact yet functionally rich molecular architecture. The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the full name "this compound" precisely describing the substitution pattern and oxidation state of the quinoline framework.
The structural analysis reveals several key features that contribute to the compound's chemical identity and properties. The quinoline core consists of a benzene ring fused to a pyridine ring, creating a bicyclic aromatic system with distinct electronic properties. The nitrogen atom within the pyridine portion of the structure bears a methyl substituent, which influences both the electronic distribution within the ring system and the compound's overall physicochemical properties. The dual ketone functionalities at positions 2 and 4 introduce significant polarity and potential for hydrogen bonding interactions, characteristics that may influence solubility, stability, and reactivity patterns.
Table 2: Structural Identifiers for this compound
Identifier Type | Value |
---|---|
International Union of Pure and Applied Chemistry Name | 1-methylquinoline-2,4-dione |
Chemical Abstracts Service Number | 61469-95-2 |
Simplified Molecular-Input Line-Entry System | CN1C(=O)CC(=O)C2=CC=CC=C21 |
International Chemical Identifier | InChI=1S/C10H9NO2/c1-11-8-5-3-2-4-7(8)9(12)6-10(11)13/h2-5H,6H2,1H3 |
Molecular Formula | C₁₀H₉NO₂ |
Molecular Weight | 175.18 g/mol |
The Simplified Molecular-Input Line-Entry System representation "CN1C(=O)CC(=O)C2=CC=CC=C21" provides a linear notation that captures the essential connectivity of the molecule, while the International Chemical Identifier string offers a standardized method for database searching and compound identification. These various nomenclature systems reflect the evolution of chemical information management and the need for precise molecular identification in contemporary chemical research.
The three-dimensional structural characteristics of this compound contribute significantly to its chemical behavior and potential applications. The planar nature of the quinoline ring system, combined with the sp² hybridization of the carbonyl carbons, creates a relatively rigid molecular framework with defined geometric constraints. The methyl group attached to the nitrogen atom adopts a position that minimizes steric interactions while potentially influencing the electronic properties of the aromatic system. These structural features collectively determine the compound's reactivity profile, stability characteristics, and potential for intermolecular interactions.
Properties
IUPAC Name |
1-methylquinoline-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-11-8-5-3-2-4-7(8)9(12)6-10(11)13/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYBXZIOLFPNSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(=O)C2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399348 | |
Record name | 1-Methylquinoline-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61469-95-2 | |
Record name | 1-Methylquinoline-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of N-Methylisatoic Anhydride with Malonate Esters
Reaction Mechanism and Optimization
The cyclocondensation of N-methylisatoic anhydride (1.3 mmol) with diethyl malonate (1 mmol) in dimethylformamide (DMF) at 50°C produces 1-methylquinoline-2,4(1H,3H)-dione via a decarboxylative pathway. The reaction releases CO₂ and forms the quinoline-2,4-dione core through nucleophilic attack and subsequent cyclization.
Key Parameters:
Scalability and Limitations
While scalable to gram quantities, this method suffers from moderate yields due to competing hydrolysis of the anhydride. Recent modifications include using zeolite catalysts to enhance regioselectivity, though this remains experimental for N-methyl derivatives.
Friedlaender Annulation for Quinoline Core Formation
Acid-Catalyzed Dimerization of 4-Hydroxyquinolines
Green Chemistry Approaches
Comparative Analysis of Methods
Yield and Practicality
Method | Yield (%) | Scalability | Cost Efficiency |
---|---|---|---|
Cyclocondensation | 45–58 | Moderate | High |
Friedlaender | 49 | High | Moderate |
Acid Catalysis | 65 | Low | Low |
Green Chemistry | 60 | High | High |
Industrial Applicability
The Friedlaender and green chemistry methods are preferred for large-scale production due to solvent recyclability and lower energy input. Acid-catalyzed routes are limited by corrosivity and waste management challenges.
Chemical Reactions Analysis
Types of Reactions: 1-Methylquinoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, leading to the formation of dihydroquinoline derivatives.
Substitution: The methyl group at the first position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like alkyl halides and aryl halides are used in substitution reactions.
Major Products: The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can be further utilized in pharmaceutical and chemical research .
Scientific Research Applications
1-Methylquinoline-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-methylquinoline-2,4(1H,3H)-dione exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in these interactions often include the modulation of cellular signaling cascades and metabolic processes .
Comparison with Similar Compounds
Quinoline: A parent compound with a similar core structure but lacking the methyl and keto groups.
2-Methylquinoline: Similar to 1-methylquinoline-2,4(1H,3H)-dione but with a methyl group at the second position.
4-Hydroxyquinoline: Contains a hydroxyl group at the fourth position instead of a keto group.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and keto groups enhances its reactivity and potential for diverse applications .
Biological Activity
1-Methylquinoline-2,4(1H,3H)-dione (1MQD) is a heterocyclic organic compound with significant biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
1MQD has a molecular formula of CHNO and a molecular weight of 175.19 g/mol. Its structure features a quinoline backbone with two carbonyl groups at the 2 and 4 positions, contributing to its unique reactivity and biological profile. The compound's properties allow it to serve as a precursor for synthesizing more complex molecules, particularly in medicinal chemistry.
Antitumor Activity
Research indicates that 1MQD exhibits significant antitumor activity . Various studies have demonstrated its potential in inhibiting cancer cell proliferation. For example, derivatives of quinoline compounds have been shown to induce apoptosis in cancer cells through mechanisms involving the modulation of cellular signaling pathways.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties . Quinolones are well-known for their antibacterial effects, and 1MQD may exhibit similar activities against various bacterial strains. Preliminary studies suggest that functionalization of the methyl group or carbonyl groups could enhance its antibacterial efficacy.
Activity Type | Mechanism | Reference |
---|---|---|
Antitumor | Induces apoptosis; inhibits cell proliferation | |
Antimicrobial | Potential inhibition of bacterial growth |
Antimalarial Activity
Recent investigations have highlighted the antimalarial potential of quinoline derivatives, including 1MQD. Some studies report moderate to high activity against Plasmodium falciparum, with IC values indicating effectiveness comparable to standard antimalarial treatments like chloroquine .
The biological activity of 1MQD is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit enzymes by binding to their active sites, affecting various metabolic processes .
- Cell Signaling Modulation : It influences key cellular signaling pathways, leading to alterations in gene expression and cellular metabolism .
Case Studies and Research Findings
Several case studies provide insights into the biological activity of 1MQD:
- In one study, 1MQD derivatives were synthesized and tested for their cytotoxic effects on various cancer cell lines. Results indicated that certain derivatives showed enhanced activity compared to the pare
Q & A
Q. How are oxidative degradation pathways characterized for this compound?
- Oxidation with KMnO₄ in acidic media yields quinoline-2,3-dione derivatives, monitored via TLC and LC-MS. Radical intermediates are trapped using spin-trapping agents (e.g., DMPO) and analyzed by EPR spectroscopy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.